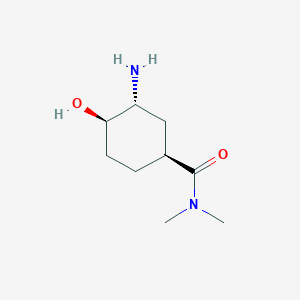
(1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- is a chemical compound with the molecular formula C9H18N2O2. It is characterized by the presence of a cyclohexane ring substituted with an amino group, a hydroxyl group, and a dimethylcarboxamide group. This compound is known for its unique stereochemistry, having three defined stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Dimethylcarboxamide Formation: The final step involves the formation of the dimethylcarboxamide group through the reaction of the intermediate with dimethylamine and a suitable activating agent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or deoxygenated products.
Substitution: Formation of substituted cyclohexanecarboxamides.
Scientific Research Applications
Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, hydrobromide (11), (1S,3R,4R)-: A hydrobromide salt form of the compound with similar chemical properties.
tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate: A related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- is unique due to its specific stereochemistry and the presence of multiple functional groups that enable diverse chemical reactivity and biological activity. Its combination of amino, hydroxyl, and dimethylcarboxamide groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
929693-36-7 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h6-8,12H,3-5,10H2,1-2H3/t6-,7+,8+/m0/s1 |
InChI Key |
HHEDGPYDVXTDSR-XLPZGREQSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@H]([C@@H](C1)N)O |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















